Methyl 2-amino-3,3-difluoro-2-methylpropanoate

19F NMR Spectroscopy Intracellular pH Measurement Prodrug Strategy

Researchers requiring non-invasive intracellular pH measurement often face poor membrane permeability with free acid probes. This gem-difluoro methyl ester prodrug is the validated solution for live-cell 19F NMR assays. Key supply and performance data: • Acts as a cell-permeable prodrug; cleaved by endogenous esterases to the active F2MeAla probe (pKa 7.3). • Enables precise pH quantification in the physiological range (7.17 ± 0.06) in cell types such as lymphocytes. • Supplied at 95% purity and stable under 'cool, dry place' storage, ensuring reliable, ready-to-use inventory for your lab.

Molecular Formula C5H9F2NO2
Molecular Weight 153.13 g/mol
CAS No. 87492-65-7
Cat. No. B3058054
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-amino-3,3-difluoro-2-methylpropanoate
CAS87492-65-7
Molecular FormulaC5H9F2NO2
Molecular Weight153.13 g/mol
Structural Identifiers
SMILESCC(C(F)F)(C(=O)OC)N
InChIInChI=1S/C5H9F2NO2/c1-5(8,3(6)7)4(9)10-2/h3H,8H2,1-2H3
InChIKeyNBWQGKYKXCGCOG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 2-amino-3,3-difluoro-2-methylpropanoate Overview


Methyl 2-amino-3,3-difluoro-2-methylpropanoate (CAS 87492-65-7) is a difluorinated, non-proteinogenic amino acid ester with the molecular formula C5H9F2NO2 and a molecular weight of 153.13 g/mol . It is commercially available from research chemical suppliers with a minimum purity of 95% . The compound is structurally defined by an alpha-methyl group and a gem-difluoro group on the beta-carbon. Its primary reported use is as a cell-permeable prodrug for the corresponding free acid, D,L-2-amino-3,3-difluoro-2-methylpropanoic acid (F2MeAla), which functions as a sensitive 19F NMR probe for intracellular pH [1].

Methyl 2-amino-3,3-difluoro-2-methylpropanoate Substitution Failure


Generic substitution with non-fluorinated amino acid esters (e.g., methyl 2-amino-2-methylpropanoate, CAS 13257-67-5) or mono-fluorinated analogs fails to replicate the unique properties of this compound. The presence of the gem-difluoro group is critical for the 19F NMR signal, which serves as the basis for its application as an intracellular pH probe [1]. The alpha-methyl group confers metabolic stability, ensuring the probe is not consumed by cellular processes, a feature not present in simple alanine esters [1]. Furthermore, the methyl ester moiety is essential for cellular uptake and subsequent hydrolysis by endogenous esterases to release the active probe, a prodrug strategy that is not achievable with the corresponding free acid, which has poor membrane permeability [1].

Quantitative Evidence for Methyl 2-amino-3,3-difluoro-2-methylpropanoate


Cell-Permeable Prodrug for 19F NMR pH Measurement

The methyl ester of F2MeAla acts as a cell-permeable prodrug, enabling intracellular delivery of the active 19F NMR pH probe. Lymphocytes readily take up the ester, where endogenous esterases hydrolyze it to the free acid, F2MeAla. The free acid, with a pKa of 7.3 for its alpha-amino group, exhibits large, pH-dependent 19F chemical shifts, allowing for accurate intracellular pH measurement with approximately 5-minute acquisition times [1].

19F NMR Spectroscopy Intracellular pH Measurement Prodrug Strategy

pKa and Physiological pH Sensing Range

The active free acid, F2MeAla, has a pKa of 7.3 for its alpha-amino group, positioning its maximum sensitivity for pH measurement within the physiological range (6.8 to 7.4). This allows for the precise determination of intracellular pH, which was measured at a constant 7.17 ± 0.06 pH unit in human peripheral blood lymphocytes [1].

Physicochemical Properties pH Probe 19F NMR

Purity and Storage Stability vs Non-Fluorinated Analog

The difluorinated compound (95% purity) exhibits storage stability at a 'cool, dry place,' contrasting with the structurally related non-fluorinated analog, methyl 2-amino-2-methylpropanoate (98% purity), which requires long-term storage at -20°C .

Chemical Synthesis Building Block Stability

Enantiopure Building Blocks via Enzymatic Resolution

Methyl 3,3-difluoro-2-amino esters, including this compound, are suitable substrates for enzymatic kinetic resolution using proteases like subtilisin Carlsberg, enabling the synthesis of enantiopure D- and L-3,3-difluoro-2-amino acids [1]. This provides a scalable route to valuable chiral building blocks.

Biocatalysis Chiral Synthesis Fluorinated Amino Acids

Validated Applications for Methyl 2-amino-3,3-difluoro-2-methylpropanoate


Intracellular pH Measurement via 19F NMR Prodrug

This compound is the preferred reagent for non-invasive monitoring of intracellular pH in cells like lymphocytes. The methyl ester ensures cellular uptake, where it is cleaved to the active 19F NMR probe, F2MeAla. The probe's pKa of 7.3 allows for precise quantification of intracellular pH within the physiological range (7.17 ± 0.06) [1]. This application is not feasible with the corresponding free acid due to poor membrane permeability [1].

Enzymatic Resolution to Enantiopure Difluorinated Amino Acids

This racemic methyl ester serves as a starting material for the production of enantiomerically pure D- and L-3,3-difluoro-2-amino acids via enzymatic kinetic resolution [2]. This is a key step in synthesizing chiral, fluorinated building blocks for pharmaceutical research, leveraging the unique reactivity of the difluoro group [2].

Stable Fluorinated Building Block for Medicinal Chemistry

The compound's commercial availability at 95% purity and its stability under 'cool, dry place' storage conditions make it a more practical building block than its non-fluorinated analog, which requires -20°C storage . This ease of handling is valuable in synthetic workflows where the gem-difluoro group is used as a bioisostere or to modulate molecular properties.

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